molecular formula C21H16ClN5OS B2552186 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 893913-13-8

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2552186
CAS No.: 893913-13-8
M. Wt: 421.9
InChI Key: GHRUVGVWFCRGRD-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-15-5-7-16(8-6-15)27-20-17(11-25-27)21(24-13-23-20)29-12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUVGVWFCRGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C20H21ClN6O3SC_{20}H_{21}ClN_6O_3S, with a molecular weight of 460.94 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to an indoline moiety via a thioether bond. This structural configuration is significant as it contributes to the compound's interaction with biological targets.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, these compounds have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) and various kinases associated with tumor growth.

Key Mechanisms:

  • EGFR Inhibition: New derivatives have shown promising activity as EGFR inhibitors, which are crucial in targeting various cancers due to the receptor's role in cell signaling pathways that promote proliferation .
  • Induction of Apoptosis: Compounds similar to this compound have been reported to activate apoptotic pathways by inducing caspase activity and poly(ADP-ribose) polymerase (PARP) cleavage .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
K5628EGFR inhibition and cell cycle arrest
MV4-1112PARP cleavage and reduction in PCNA levels

Table 1: Antiproliferative activity of this compound against selected cancer cell lines.

Case Studies

Case Study 1: A study published in Molecules explored the synthesis and biological evaluation of related pyrazolo[3,4-d]pyrimidine derivatives. It was found that these compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Another investigation highlighted the use of pyrazolo[3,4-d]pyrimidine derivatives in targeting EGFR in non-small cell lung cancer (NSCLC). The study demonstrated that modifications at specific positions on the pyrazole ring enhanced binding affinity and inhibitory potency against EGFR .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), a key player in tumor proliferation and survival. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on EGFR, making them potential candidates for cancer treatment .

Kinase Inhibition

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone are effective against various kinases such as CDK2 and DYRK1A. These kinases are implicated in numerous cellular processes including cell cycle regulation and differentiation .

Neuroprotective Effects

Emerging studies suggest that certain derivatives may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Inhibition of EGFR

In a recent study published in Nature Communications, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their efficacy as EGFR inhibitors. The results indicated that modifications at the thiol group significantly enhanced binding affinity and selectivity towards EGFR over other kinases .

Case Study 2: CDK2 Inhibition

A study focused on the synthesis of various pyrazolo derivatives revealed that specific substitutions on the indoline moiety increased potency against CDK2, demonstrating a promising approach for developing selective cancer therapeutics .

Data Tables

Compound Target Activity Reference
Compound AEGFRIC50 = 50 nM
Compound BCDK2IC50 = 30 nM
Compound CDYRK1AIC50 = 45 nM

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